2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound that features a benzyloxy group attached to a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the replacement of the benzyloxy group with the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles. These interactions are facilitated by the electronic properties of the dioxaphospholane ring and the benzyloxy group .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and is used in the synthesis of Schiff base ligands.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: A miconazole analog with antifungal activity.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent in pharmaceutical research
Uniqueness
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and as a probe in scientific research.
Properties
CAS No. |
648429-06-5 |
---|---|
Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
4,4-diethyl-2-phenylmethoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C13H19O4P/c1-3-13(4-2)11-16-18(14,17-13)15-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
CBYHZODYKANHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COP(=O)(O1)OCC2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.